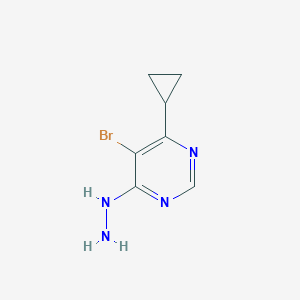

(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

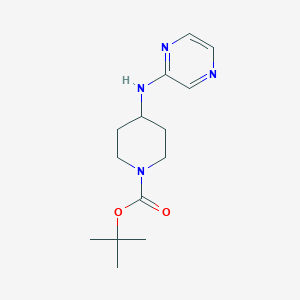

“(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C7H9BrN4 and a molecular weight of 229.08 g/mol . The compound is identified by the CAS number 2580249-27-8 .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “this compound”, remains a challenge due to its high energy requirement and favorable subsequent conversion . An alternative to traditional industrial processes is the direct electrochemical oxidation of ammonia, which is an ideal reaction for hydrazine synthesis . Ruthenium complexes bearing 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl]pyridine ligands display high catalytic activity for the direct electrochemical oxidation of ammonia to generate hydrazine in acetonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H9BrN4/c8-5-6(4-1-2-4)10-3-11-7(5)12-9/h3-4H,1-2,9H2,(H,10,11,12) . The Canonical SMILES representation is C1CC1C2=C(C(=NC=N2)NN)Br .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.08 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 63.8 Ų and a Heavy Atom Count of 12 .

Applications De Recherche Scientifique

Synthesis and Biological Activities

(5-Bromo-6-cyclopropylpyrimidin-4-yl)hydrazine serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its utility is primarily observed in the formation of thienopyrimidines, thiazolopyrimidines, and other pyrimidine derivatives. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.

Heterocyclic Synthesis and Biological Evaluation :

- Thienopyrimidines Synthesis : The compound is used in synthesizing thienopyrimidines with biological interest. Various reactions and condensations lead to the formation of fused thienopyrimidines, some of which are evaluated for their antimicrobial activity (Abdel-Fattah et al., 2006).

- Pyrimidine Derivatives and Biological Activities : Synthesis of new pyrimidine derivatives, including the use of this compound, has led to the evaluation of their anti-inflammatory and analgesic activities, demonstrating significant medicinal potential (Nofal et al., 2011).

- Antihypertensive Agents : The synthesis and reaction of related hydrazine derivatives have been studied for their potential as antihypertensive α-blocking agents, showcasing the versatility of hydrazine derivatives in medicinal chemistry (Abdel-Wahab et al., 2008).

Anticancer and Antimicrobial Studies :

- Novel Derivatives for Anticancer Activity : The synthesis of novel amide functionalized pyrido[2,3-d]pyrimidine derivatives, which includes steps involving hydrazine derivatives, has been linked to anticancer activity against various human cancer cell lines, highlighting the compound's role in developing potential anticancer agents (Abba et al., 2021).

- Antimicrobial Activity : Synthesis of certain new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored, and these compounds were evaluated for their antimicrobial activities, indicating the role of hydrazine derivatives in combating microbial infections (Bayrak et al., 2009).

Other Applications :

- Corrosion Inhibition : A novel hydrazide derivative has been synthesized and used as a corrosion inhibitor for mild steel in acid solutions, revealing the compound's potential in industrial applications, particularly in preventing material degradation (Abdallah et al., 2016).

- Enzyme Inhibition and Antioxidant Activity : A novel hydrazone compound synthesized from a related hydrazine derivative has shown potential as an enzyme inhibitor and exhibited significant antioxidant activity. This highlights the compound's therapeutic potential in various medical and analytical applications (Noma et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(5-bromo-6-cyclopropylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4/c8-5-6(4-1-2-4)10-3-11-7(5)12-9/h3-4H,1-2,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMGKJZCASIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2633946.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)

![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)

![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)

![N,N-dimethyl-N-[2-phenyl-4-(1,1,1-triphenylphosphonio)-1,3-oxazol-5-yl]amine iodide](/img/structure/B2633965.png)